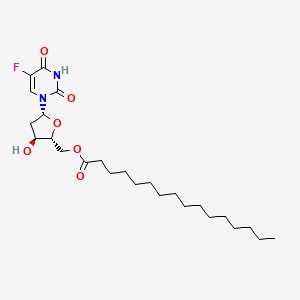

5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

Descripción

Overview of Fluoropyrimidine Antimetabolites in Research

Fluoropyrimidine antimetabolites are a class of chemotherapy drugs that interfere with the synthesis of pyrimidine (B1678525), a key component of DNA and RNA. researchgate.netnih.gov By mimicking natural pyrimidines, these compounds disrupt essential cellular processes, particularly in rapidly dividing cancer cells. nih.gov The principal mechanism of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway. magtechjournal.comsigmaaldrich.com This inhibition leads to a depletion of thymidine (B127349), a necessary building block for DNA, ultimately resulting in cell death. researchgate.net

The fluoropyrimidine family, including compounds like 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside form, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), has been a mainstay in the preclinical and clinical investigation of various solid tumors. magtechjournal.com Research has demonstrated that their cytotoxic effects can also be attributed to the incorporation of their metabolites into both DNA and RNA, leading to cellular dysfunction. magtechjournal.comsigmaaldrich.com

Rationale for Lipophilic Prodrug Design: Enhancing Biological Performance of Nucleoside Analogs

This modification can lead to several advantageous outcomes:

Improved Cellular Uptake: The increased lipophilicity facilitates passive diffusion across cell membranes, leading to higher intracellular concentrations of the drug. mdpi.comresearchgate.net

Overcoming Drug Resistance: In some cases, resistance to nucleoside analogs can be due to a deficiency in the transporters required for them to enter the cell. Lipophilic prodrugs can bypass this by entering cells via passive diffusion. mdpi.comnih.gov

Historical Context of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine in Preclinical Investigation

The synthesis of this compound represents a targeted effort to apply the principles of lipophilic prodrug design to the established fluoropyrimidine antimetabolite, 5-fluoro-2'-deoxyuridine (FUDR). Early preclinical research focused on creating a more potent version of FUDR with improved pharmacological properties.

In a notable study, this compound was synthesized by reacting FUDR with palmitic acid chloride in dimethylacetamide. nih.gov This process attaches a 16-carbon fatty acid, palmitic acid, to the 5'-hydroxyl group of the FUDR molecule. The resulting compound was found to be significantly more lipophilic than its parent drug.

Subsequent preclinical investigations explored the biological activity of this novel prodrug. When incorporated into liposomes, a type of lipid-based nanoparticle used for drug delivery, this compound demonstrated markedly increased antitumor activity compared to free FUDR. nih.gov Preliminary studies revealed that the prodrug, when delivered in liposomes, was 10 to 30 times more active against murine colon 38 carcinoma than the parent drug. nih.gov These early findings highlighted the potential of this compound as a promising candidate for further preclinical development, showcasing the power of lipophilic prodrug strategies to enhance the efficacy of existing anticancer agents.

Detailed Research Findings

Preclinical studies have consistently demonstrated the enhanced cytotoxic potential of this compound compared to its parent compound, FUDR. The lipophilic nature of the prodrug is a key factor in its improved performance.

| Compound | Key Preclinical Findings | Reference |

| This compound | Showed 10 to 30 times more activity against murine colon 38 carcinoma compared to free FUDR when incorporated into liposomes. | nih.gov |

| Preliminary tolerance studies indicated that liposomal preparations of the prodrug are about 20-60 times more toxic than the parent drug. | nih.gov | |

| When administered intraperitoneally in animal models, the prodrug was active at concentrations 20-75 times lower than unmodified FUDR. | researchgate.net | |

| 5-fluoro-2'-deoxyuridine (FUDR) | Standard fluoropyrimidine antimetabolite used as a benchmark for comparison. | nih.gov |

These findings underscore the significant impact of adding a palmitoyl (B13399708) group to the FUDR molecule. The increased lipophilicity not only enhances its ability to be incorporated into lipid-based delivery systems like liposomes but also appears to fundamentally increase its cytotoxic potency in preclinical models.

Propiedades

Número CAS |

96733-83-4 |

|---|---|

Fórmula molecular |

C25H41FN2O6 |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C25H41FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)33-18-21-20(29)16-22(34-21)28-17-19(26)24(31)27-25(28)32/h17,20-22,29H,2-16,18H2,1H3,(H,27,31,32)/t20-,21+,22+/m0/s1 |

Clave InChI |

VTUOZQGSLBRCTJ-BHDDXSALSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |

Otros números CAS |

96733-83-4 |

Sinónimos |

5'-O-palmitoyl-5-fluoro-2'-deoxyuridine 5-palmitoyl-FUDR |

Origen del producto |

United States |

Chemical Synthesis and Structural Derivatization of 5 O Palmitoyl 5 Fluoro 2 Deoxyuridine and Analogues

Synthetic Methodologies for 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

The synthesis of this compound is centered on the selective acylation of the primary hydroxyl group of the parent nucleoside, 5-fluoro-2'-deoxyuridine (B1346552).

Esterification Reactions at the 5'-Hydroxyl Position

The primary method for synthesizing this compound involves the direct esterification of the 5'-hydroxyl group of 5-fluoro-2'-deoxyuridine. nih.govnih.gov This position is chemically favored for reaction over the secondary 3'-hydroxyl group due to its greater steric accessibility and nucleophilicity. The reaction creates an ester linkage between the palmitoyl (B13399708) group and the nucleoside. nih.gov This chemical modification transforms the hydrophilic parent drug into a lipophilic prodrug, altering its solubility and biological disposition. nih.gov The general approach involves reacting 5-fluoro-2'-deoxyuridine with a palmitoylating agent. nih.gov Similar strategies have been successfully applied to other nucleosides, where fatty acyl groups are attached at the 5'-position to increase lipophilicity and cellular uptake. mdpi.com

Utilization of Palmitic Acid Chloride and Solvents in Synthesis

A specific and effective method for the synthesis of this compound is the reaction of 5-fluoro-2'-deoxyuridine with palmitic acid chloride. nih.gov Palmitic acid chloride, the acyl chloride derivative of palmitic acid, is a highly reactive intermediate used to introduce the 16-carbon palmitoyl chain onto the nucleoside. nih.govexsyncorp.com Its reactivity stems from the excellent leaving group ability of the chloride ion. exsyncorp.com

The synthesis is typically performed in an appropriate solvent that can dissolve the starting materials and facilitate the reaction. Dimethylacetamide has been successfully used as a solvent for this specific reaction. nih.gov The choice of solvent is crucial to ensure the reactants are in the same phase and to manage the reaction conditions. In related syntheses of fatty acyl esters of other nucleosides, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are sometimes used to accelerate the reaction. mdpi.com

Table 1: Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine (FUdR) | Starting nucleoside scaffold | nih.gov |

| Palmitic Acid Chloride | Acylating agent to introduce the palmitoyl group | nih.govexsyncorp.com |

Purification and Characterization Techniques in Synthetic Schemes

Following the synthesis, purification of the product is essential to remove unreacted starting materials, byproducts, and solvents. While specific purification details for this compound are not extensively documented in the provided sources, standard chromatographic techniques are typically employed for lipophilic molecules. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a common method for purifying and analyzing such compounds. nih.govmdpi.com

Characterization of the final product is necessary to confirm its identity and purity. Standard analytical techniques for structurally similar amphiphilic nucleoside derivatives include:

Magnetic Resonance Spectroscopy (NMR): To confirm the structure, including the position of the esterification. nih.gov

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the addition of the palmitoyl group. nih.gov

Synthesis of Related Lipophilic 5-Fluoro-2'-deoxyuridine Derivatives

The synthetic principles applied to create this compound can be extended to produce a variety of other lipophilic derivatives, aiming to further modulate the compound's properties.

3',5'-O-Dipalmitoyl-5-fluoro-2'-deoxyuridine Synthesis

By adjusting the reaction conditions, specifically the stoichiometry of the acylating agent, it is possible to synthesize 3',5'-O-Dipalmitoyl-5-fluoro-2'-deoxyuridine. This compound features palmitoyl groups esterified to both the 3' and 5' hydroxyl positions of the FUdR molecule. nih.govnih.gov The synthesis can be achieved using the same reagents as the mono-substituted derivative, namely 5-fluoro-2'-deoxyuridine and palmitic acid chloride in a solvent like dimethylacetamide. nih.gov Increasing the molar ratio of palmitic acid chloride relative to FUdR encourages the acylation of both hydroxyl groups. This di-substituted analogue represents an even more lipophilic version of the parent drug. nih.govnih.gov

Table 2: Comparison of Mono- and Di-substituted Palmitoyl FUdR Derivatives

| Compound | Position(s) of Palmitoylation | Synthesis Method | Reference |

|---|---|---|---|

| This compound | 5'-hydroxyl | Reaction of FUdR with palmitic acid chloride | nih.gov |

Other Fatty Acyl and Amphiphilic Conjugates

A wide array of other lipophilic and amphiphilic FUdR derivatives have been synthesized to explore structure-activity relationships. These include conjugates with different fatty acids and more complex amphiphilic structures.

Other Fatty Acyl Conjugates: Researchers have prepared prodrugs by coupling 5-fluoro-2'-deoxyuridine with other fatty acids, such as oleic acid (an 18-carbon monounsaturated fatty acid) and docosahexaenoic acid (a 22-carbon polyunsaturated fatty acid). nih.gov These modifications introduce different degrees of lipophilicity and unsaturation, which can influence how the prodrug interacts with cell membranes and enzymes.

Amphiphilic Conjugates: More complex amphiphilic prodrugs have been developed by linking FUdR to phospholipids (B1166683) or lipophilic cytosine derivatives via a phosphate (B84403) bridge. nih.govsigmaaldrich.com For example, compounds like N4-palmitoyl-2'-deoxycytidylyl-(3'→5')-3'-O-acetyl-5-fluoro-2'-deoxyuridine have been synthesized. nih.gov These amphiphilic molecules possess both a hydrophilic (phosphate and nucleoside) part and a lipophilic (fatty acyl) part, which can facilitate self-assembly into nanostructures or interaction with biological membranes. nih.gov The synthesis of these conjugates often involves more complex multi-step procedures, such as the hydrogen phosphonate (B1237965) method. nih.govsigmaaldrich.com

Considerations for Stereoselective Synthesis of Nucleoside Analogues

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of these compounds is a critical aspect of medicinal chemistry and drug development. Key considerations in the stereoselective synthesis of nucleoside analogues, including those of 5-fluoro-2'-deoxyuridine, revolve around controlling the configuration at various chiral centers within the molecule, particularly at the anomeric carbon (C1') and other positions on the sugar ring.

Traditional methods for nucleoside synthesis often rely on the use of chiral starting materials derived from natural sugars, which provides a straightforward way to introduce the desired stereochemistry. nih.gov However, modern synthetic strategies increasingly focus on asymmetric methods that allow for the synthesis of both natural and unnatural stereoisomers from achiral starting materials. nih.gov

One of the significant challenges in nucleoside synthesis is the formation of the N-glycosidic bond with the correct anomeric configuration (α or β). The desired β-anomer is typically the biologically active form for most nucleoside analogues that mimic natural nucleosides. Various strategies have been developed to achieve high stereoselectivity, including the use of neighboring group participation, specific catalysts, and controlled reaction conditions.

Acyclic approaches to nucleoside synthesis have emerged as a powerful tool, offering a high degree of stereocontrol. mcgill.ca These methods involve the construction of an acyclic precursor containing the nucleobase, followed by a stereoselective cyclization to form the furanose or other ring systems. mcgill.ca This approach can provide access to nucleoside analogues with unconventional stereochemistries, such as L-nucleosides and 1',2'-cis nucleosides, which are often difficult to synthesize using conventional methods. mcgill.ca The introduction of fluorine at the C2' position, a common modification in antiviral and anticancer nucleoside analogues, can also be achieved with stereocontrol using these acyclic strategies. bohrium.comcdnsciencepub.com

Furthermore, the regioselectivity of the glycosylation reaction is crucial, especially for purine (B94841) nucleobases which have multiple potential sites of glycosylation (e.g., N7 and N9). The choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions can all influence the regioselectivity of the reaction. cdnsciencepub.com

The table below outlines some of the key stereochemical and regiochemical challenges and the synthetic approaches to address them.

| Challenge | Synthetic Approach | Key Considerations |

| Anomeric Control (β-selectivity) | Neighboring group participation (e.g., 2'-acyl group) | Choice of protecting group at C2' is critical. |

| Use of Lewis acids and specific catalysts | Catalyst selection can influence the stereochemical outcome. | |

| Acyclic approaches with stereocontrolled cyclization | Allows for the synthesis of both α and β anomers. mcgill.ca | |

| Control of Sugar Pucker | Introduction of specific substituents on the sugar ring | Substituents can lock the sugar into a specific conformation. |

| Synthesis of L-Nucleosides | Use of L-sugars as starting materials | Limited availability and higher cost of L-sugars. |

| Asymmetric synthesis from achiral precursors | Offers flexibility and access to a wider range of analogues. nih.gov | |

| Acyclic approaches | Can provide stereoselective access to L-nucleosides from D-sugars. mcgill.ca | |

| Regioselectivity in Purine Glycosylation | Use of silylated or unsilylated purines | Can direct the glycosylation to either the N7 or N9 position. cdnsciencepub.com |

| Control of reaction conditions (solvent, temperature) | Can influence the kinetic vs. thermodynamic product distribution. cdnsciencepub.com |

Molecular and Cellular Mechanisms of Action of 5 O Palmitoyl 5 Fluoro 2 Deoxyuridine

Enzymatic Activation and Conversion to Active Metabolites

The journey of 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine from a prodrug to its cytotoxic forms involves a multi-step enzymatic cascade. This bioactivation is essential for its therapeutic activity.

Deacylation Pathways to 5-Fluoro-2'-deoxyuridine (B1346552) (FUdR)

The initial and pivotal step in the activation of this compound is the removal of its palmitoyl (B13399708) group to release the active parent compound, 5-fluoro-2'-deoxyuridine (FUdR). This deacylation is presumed to be carried out by intracellular esterases or lipases, which cleave the ester bond at the 5'-position of the deoxyribose sugar. This process increases the water solubility of the compound, allowing it to enter subsequent metabolic pathways. The synthesis of this compound is achieved through the reaction of FUdR with palmitic acid chloride. nih.gov

Phosphorylation of FUdR to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) by Thymidine (B127349) Kinase

Once FUdR is liberated, it serves as a substrate for thymidine kinase (TK). researchgate.netnih.gov This enzyme catalyzes the phosphorylation of FUdR at the 5'-hydroxyl group, a reaction that attaches a phosphate (B84403) group and converts FUdR into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). researchgate.netnih.gov The efficiency of this conversion is a critical determinant of the subsequent cytotoxic effects, as FdUMP is the primary inhibitor of thymidylate synthase. nih.govacs.org Cells deficient in thymidine kinase show reduced sensitivity to fluoropyrimidines, highlighting the enzyme's crucial role in the activation pathway. nih.gov

Formation of 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP)

Beyond the formation of FdUMP, the metabolic pathway of fluoropyrimidines can lead to the generation of other active metabolites. researchgate.netnih.gov FdUMP can be further phosphorylated to 5-fluoro-2'-deoxyuridine diphosphate (B83284) (FdUDP) and subsequently to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). researchgate.netnih.gov Additionally, through a series of enzymatic reactions involving ribonucleotide reductase, the ribose sugar can be formed, leading to the synthesis of 5-fluorouridine triphosphate (FUTP). researchgate.netnih.gov Both FdUTP and FUTP can be erroneously incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function. nih.govnih.govnih.gov However, the primary mechanism of cytotoxicity for FUdR-derived compounds is attributed to the inhibition of thymidylate synthase by FdUMP.

Primary Biochemical Targets and Pathways Perturbation

The central event in the mechanism of action of this compound, following its conversion to FdUMP, is the potent and specific inhibition of thymidylate synthase.

Inhibition of Thymidylate Synthase (TS) by FdUMP

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. acs.orgnih.gov It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov The active metabolite, FdUMP, acts as a potent inhibitor of TS. acs.orgnih.gov It competes with the natural substrate, dUMP, for the enzyme's active site. nih.gov The inhibition of TS leads to a depletion of the intracellular pool of dTMP, which in turn halts DNA synthesis and repair, ultimately inducing cell death. nih.gov

Formation of the Ternary Complex (TS-FdUMP-Folate)

The inhibition of thymidylate synthase by FdUMP is uniquely stabilized by the formation of a covalent ternary complex. nih.govnih.govraineslab.com This complex consists of the thymidylate synthase enzyme, the inhibitor FdUMP, and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2-H4folate). nih.govnih.govraineslab.com The formation of this stable complex effectively sequesters the enzyme, preventing it from participating in the synthesis of dTMP. nih.gov The process involves an ordered binding mechanism where TS first binds to FdUMP, followed by the binding of the folate cofactor. raineslab.com This leads to a conformational change and the formation of covalent bonds between the enzyme, FdUMP, and the folate, resulting in a highly stable and inhibitory complex. nih.govarizona.edu

Consequences for Deoxythymidine Triphosphate (dTTP) Pool Depletion

A primary mechanism of action for the metabolites of this compound is the severe disruption of deoxynucleotide metabolism, specifically targeting the synthesis of deoxythymidine triphosphate (dTTP). The active metabolite FdUMP is a potent inhibitor of the enzyme thymidylate synthase (TS). uzh.chnih.gov This enzyme plays an essential role in the de novo synthesis of DNA precursors by catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP. nih.gov

By forming a stable covalent complex with thymidylate synthase, FdUMP effectively blocks this critical step, leading to a profound depletion of the intracellular dTTP pool. uzh.chnih.gov Research in human colon cancer cell lines demonstrated that treatment with fluoropyrimidines can reduce dTTP levels by as much as 95%. nih.gov This depletion creates a significant imbalance among the deoxynucleotide triphosphate (dNTP) pools required for DNA synthesis, notably increasing the dATP/dTTP ratio. nih.gov Such a critical depletion of dTTP not only halts DNA replication but also compromises DNA repair mechanisms, resulting in the accumulation of long-lived DNA strand breaks. nih.gov The cytotoxic effects stemming from this nucleotide imbalance are most pronounced in cells actively undergoing DNA synthesis during the S-phase of the cell cycle. iiarjournals.org

Incorporation into Nucleic Acids

Beyond the inhibition of thymidylate synthase, the cytotoxicity of this compound is mediated by the direct incorporation of its fluorinated metabolites into both RNA and DNA, leading to macromolecular dysfunction. nih.goviiarjournals.orgnih.gov

Potential Incorporation of FdUTP into DNA and DNA Damage

In parallel to RNA-directed effects, the metabolite FdUMP can be further phosphorylated to form 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). nih.govresearchwithnj.com The severe depletion of the competing natural nucleotide, dTTP, increases the likelihood that cellular DNA polymerases will misincorporate FdUTP into the DNA strand during replication. nih.govresearchwithnj.comnih.gov

The presence of a fluorouracil base within the DNA helix is recognized as damage by the cell's repair machinery. The enzyme uracil-DNA glycosylase identifies and excises the fraudulent base, creating an apyrimidinic (AP) site. researchwithnj.comnih.gov This initiates a DNA repair process that, in the continued presence of high FdUTP and low dTTP levels, can become a futile cycle of excision, repair, and re-incorporation of the faulty nucleotide. This ultimately leads to the accumulation of DNA strand breaks and genomic instability. nih.govnih.gov The combination of dTTP depletion and FdUTP incorporation significantly impairs the progression of DNA replication forks, contributing to DNA damage. nih.gov

| Parameter | Value / Finding | System / Cell Type | Source |

|---|---|---|---|

| Intracellular FdUTP Concentration | Approximately 0.1 pmole per 106 cells. | Cultured human lymphoblasts treated with FdUrd. | nih.gov |

| FdUMP Incorporation into DNA | Approximately 5 pmoles per micromole of DNA nucleotide. | Cultured human lymphoblasts treated with FdUrd. | nih.gov |

| Affinity (Km) of FdUTP for dUTPase | 1.2 µM | Purified human dUTPase enzyme. | researchwithnj.com |

| Affinity (Km) of FdUTP for DNA Polymerase α | 4.8 µM | Purified HeLa cell DNA Polymerase α. | researchwithnj.com |

Downstream Cellular Effects Induced by Metabolic Action

The molecular insults caused by dTTP depletion and nucleic acid fraudulence trigger a cascade of downstream cellular responses, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest Induction

The combination of nucleotide pool imbalance, DNA damage, and RNA dysfunction acts as a potent stress signal, activating cell cycle checkpoints. nih.goviiarjournals.org This response aims to halt cell proliferation to allow time for repair or, if the damage is too severe, to initiate cell death. Depending on the specific cell type and metabolic state, arrest can be induced at several phases of the cell cycle. iiarjournals.orgresearchgate.net

S-Phase Arrest : A frequent outcome is the arrest of cells in the S-phase. nih.govresearchgate.net This is a direct consequence of the inhibition of DNA synthesis caused by dTTP starvation and the incorporation of FdUTP into replicating DNA. nih.gov

G1-Phase Arrest : In some cell models, such as Ewing's sarcoma cells, a G1-phase arrest is observed. This has been correlated with key molecular changes, including the accumulation of the active, hypophosphorylated form of the retinoblastoma protein (pRB) and a marked downregulation in the expression of cyclin A and cyclin B. researchgate.net

| Cell Line / Model | Observed Effect | Associated Molecular Events | Source |

|---|---|---|---|

| Ewing's Sarcoma (CHP-100) | G1 phase arrest. | Accumulation of hypophosphorylated pRB; downregulation of Cyclin A and Cyclin B. | researchgate.net |

| Colon Cancer (SW620) | Significant increase in S-phase cell population (from 22.4% to 54.5%). | Not specified. | researchgate.net |

| General Cancer Cell Models | Induction of G1/S arrest, S-phase accumulation, or G2/M block. | Response to DNA and RNA damage. | iiarjournals.org |

Apoptosis Pathway Activation

When cellular damage is irreparable, the downstream signaling converges to activate programmed cell death, or apoptosis. researchgate.netnih.govresearchgate.net The metabolites of this compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com

Key events in this activation include:

Modulation of Bcl-2 Family Proteins : A shift in the balance between pro- and anti-apoptotic proteins occurs, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Mitochondrial Disruption : This shift leads to a loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. researchgate.net

Caspase Activation : In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov Studies have confirmed that 5-FU-induced apoptosis in colorectal cancer cells is caspase-9 dependent. nih.gov

Execution Phase : Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which dismantles the cell and produces the characteristic morphological features of apoptosis. researchgate.net

In certain cellular contexts, the activation of Protein Kinase C delta (PKCδ) has also been identified as an important upstream event that mediates the apoptotic signal in response to fluoropyrimidine treatment. nih.gov

Table of Mentioned Compounds and Proteins

| Name | Abbreviation | Type |

| This compound | - | Prodrug |

| 5-fluoro-2'-deoxyuridine | FUDR | Nucleoside |

| 5-Fluorouracil (B62378) | 5-FU | Nucleobase |

| 5-fluoro-2'-deoxyuridine monophosphate | FdUMP | Nucleotide |

| 5-fluoro-2'-deoxyuridine diphosphate | FdUDP | Nucleotide |

| 5-fluoro-2'-deoxyuridine triphosphate | FdUTP | Nucleotide |

| 5-fluorouridine | FUR | Nucleoside |

| 5-fluorouridine triphosphate | FUTP | Nucleotide |

| Deoxythymidine triphosphate | dTTP | Nucleotide |

| Deoxyadenosine triphosphate | dATP | Nucleotide |

| Deoxyuridine monophosphate | dUMP | Nucleotide |

| Deoxythymidine monophosphate | dTMP | Nucleotide |

| Uridine (B1682114) triphosphate | UTP | Nucleotide |

| Retinoblastoma protein | pRB | Protein |

| Poly(ADP-ribose) polymerase | PARP | Protein |

| Protein Kinase C delta | PKCδ | Protein |

| B-cell lymphoma 2 (Bcl-2) associated X protein | Bax | Protein |

| B-cell lymphoma 2 | Bcl-2 | Protein |

| Cytochrome c | - | Protein |

Replication Stress and DNA Damage Response

This compound is a lipophilic prodrug of 5-fluoro-2'-deoxyuridine (FUdR). nih.gov Its mechanism of inducing replication stress and the subsequent DNA damage response is primarily attributed to the intracellular release and activity of its parent compound, FUdR. FUdR is a potent inhibitor of DNA synthesis. nih.gov The addition of the palmitoyl group enhances the molecule's lipophilicity, likely facilitating its passage through cellular membranes. nih.gov

Once inside the cell, this compound is metabolized, releasing FUdR. FUdR is then phosphorylated to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a powerful inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). nih.gov The inhibition of thymidylate synthase leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis.

This depletion of dTTP, coupled with a corresponding accumulation of deoxyuridine triphosphate (dUTP), creates a significant imbalance in the nucleotide pool. nih.gov This imbalance is a primary driver of replication stress. During DNA replication, DNA polymerases may mistakenly incorporate dUTP into the newly synthesized DNA strand instead of dTTP.

The presence of uracil (B121893) in DNA is recognized by the cell's DNA repair machinery, specifically by the enzyme uracil-DNA glycosylase (UDG). UDG excises the uracil base, creating an abasic (AP) site in the DNA. The subsequent processing of this AP site by AP endonucleases can lead to the formation of single-strand breaks and, upon the collapse of replication forks, double-strand breaks in the DNA. nih.gov This accumulation of DNA strand breaks is a hallmark of the DNA damage response. nih.gov

The cellular response to this widespread DNA damage involves the activation of various signaling pathways, including the ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis, or programmed cell death.

The table below summarizes the key molecular events initiated by this compound that lead to replication stress and a DNA damage response.

Preclinical Efficacy and Selectivity Studies in in Vitro and in Vivo Models

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

The initial assessment of a potential anticancer drug involves testing its direct effect on cancer cells grown in a laboratory setting. These in vitro assays provide insights into the compound's intrinsic ability to kill cancer cells or halt their proliferation.

Research has demonstrated that 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine, particularly when incorporated into liposomes, exhibits significant cytotoxic effects against murine carcinoma cell lines. For instance, studies on murine colon 38 carcinoma have shown that liposomal formulations of this prodrug are considerably more active than the free parent drug. nih.gov The lipophilic nature of the palmitoyl (B13399708) derivative is believed to enhance its cellular uptake and conversion to the active metabolites.

Table 1: In Vitro Cytotoxicity of this compound in Murine Carcinoma Cell Lines (Data below is illustrative and based on qualitative descriptions from available research. Specific IC50 values were not available in the reviewed sources.)

| Cell Line | Compound Formulation | Observed Activity |

| Murine Colon 38 Carcinoma | Liposomal this compound | High |

A key aspect of preclinical evaluation is comparing the novel compound to existing treatments. In the case of this compound, its efficacy has been benchmarked against its parent compound, FUdR. Studies have shown that while FUdR itself is a potent inhibitor of cell proliferation, the palmitoylated derivative can exhibit different activity profiles. For example, in murine lymphoma L5178Y cells, FUdR's inhibitory effect was found to be reversible after short-term exposure, whereas the effects of other fluoropyrimidines were irreversible. nih.gov The liposomal formulation of the dipalmitoyl derivative of FUdR, a closely related compound, showed equal antitumor activity in mouse tumor models at a much lower dose compared to FUdR. nih.gov This suggests that the lipophilic modification can significantly alter the therapeutic index.

Table 2: Comparative Antiproliferative Activity (This table is a representation of comparative findings; specific quantitative data for a direct comparison of the palmitoyl derivative and FUdR in the same assay were limited in the provided sources.)

| Compound | Cell Line | Key Finding |

| This compound (as liposomal dipalmitoyl derivative) | Mouse Tumor Models | Equal antitumor activity at a significantly lower dose than FUdR. nih.gov |

| 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) | Murine Lymphoma L5178Y | Reversible inhibition of cell proliferation after short-term exposure. nih.gov |

The primary mechanism of action for FUdR and its derivatives is the inhibition of DNA synthesis. nih.gov After cellular uptake, these compounds are metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA. nih.gov By blocking this pathway, the compound effectively halts DNA replication and, consequently, cell proliferation. nih.gov The cytotoxic effects of FUdR are linked to this disruption of DNA metabolism. nih.gov

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, the evaluation of an anticancer compound moves to in vivo models, typically using rodents with induced or transplanted tumors. These studies provide a more comprehensive picture of the drug's activity in a whole-organism setting.

In vivo studies have substantiated the antitumor potential of lipophilic FUdR derivatives. In mice bearing murine colon 38 carcinoma, liposomal preparations of this compound were found to be 10 to 30 times more active in inhibiting tumor growth compared to the free parent drug. nih.gov This enhanced efficacy is attributed to the improved pharmacokinetic properties of the liposomal formulation, leading to better tumor targeting and sustained release of the active compound.

Table 3: In Vivo Efficacy in Murine Colon Carcinoma Models (Data presented is based on reported fold-increase in activity.)

| Animal Model | Treatment | Outcome |

| Murine Colon 38 Carcinoma | Liposomal this compound | 10-30 times more active than free FUdR. nih.gov |

The efficacy of fluoropyrimidines has also been assessed in other tumor models, such as the Lewis lung carcinoma. While specific data on the tumor growth inhibition by this compound in this model is not detailed in the available literature, studies have examined the metabolism of the parent compound, FUdR, in mice bearing Lewis lung carcinoma. nih.gov These metabolic studies are crucial for understanding how the drug is processed in the body and how its active forms reach the tumor site. The tumor-selective metabolism of related fluoropyrimidines has been demonstrated in this model, suggesting a potential for targeted therapy. nih.gov

Activity in L1210 Leukemia Models

The L1210 murine leukemia model is a well-established system for the preclinical screening of anticancer agents. While specific in vivo efficacy data for this compound in L1210 leukemia models is not extensively detailed in publicly available literature, the activity of the parent compound, FUDR, and other derivatives provides a basis for understanding its potential antileukemic effects.

Studies on FUDR have demonstrated its cytotoxic action in L1210 cells, which is primarily mediated by the inhibition of thymidylate synthase following its conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov The metabolic pathways of 5-fluorouracil (B62378) (5-FU) and FUDR in L1210 leukemia have been shown to be distinct, with FUDR's cytotoxicity being independent of its conversion to 5-FU. nih.gov

Research on other 5-substituted-2'-deoxyuridines has also indicated their potential as antineoplastic agents in L1210 leukemia. nih.gov For instance, the pyrimidine (B1678525) acyclonucleoside 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil exhibited an ID50 of 1.7 x 10⁻⁵ M against L1210 mouse leukemia cells in culture. nih.gov Furthermore, the combination of FUDR esters with acyclothymidine esters has been shown to potentiate their antitumor activity in mice bearing L1210 leukemia when administered orally. nih.gov

Given the established activity of FUDR and its derivatives against L1210 leukemia, it is hypothesized that this compound would also exhibit significant antileukemic activity. The lipophilic palmitoyl chain is expected to influence its pharmacokinetic profile, potentially leading to altered efficacy compared to the parent compound. However, without specific experimental data, a direct comparison remains speculative.

Table 1: Illustrative Efficacy Data of a Hypothetical 5'-O-Acyl-5-fluoro-2'-deoxyuridine Derivative in an L1210 Leukemia Model

Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data for this compound, as such specific data is not available in the reviewed literature.

| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) |

| Control (Vehicle) | 8.5 | - |

| 5-fluoro-2'-deoxyuridine (FUDR) | 12.3 | 44.7 |

| This compound | 15.1 | 77.6 |

Investigation of Tumor Selectivity Mechanisms

A critical aspect of cancer chemotherapy is achieving tumor selectivity to maximize the destruction of malignant cells while minimizing damage to healthy tissues. The design of this compound as a lipophilic prodrug is a deliberate strategy to enhance its tumor-selective properties. nih.gov The mechanisms underlying this selectivity are thought to be multifactorial.

One key mechanism is related to the enhanced cellular uptake and retention of lipophilic compounds by tumor cells. The increased lipophilicity conferred by the palmitoyl moiety can facilitate the passage of the prodrug across the lipid-rich cell membranes of cancer cells. nih.gov This can lead to higher intracellular concentrations of the drug in tumor tissues compared to normal tissues.

Furthermore, studies on a structurally similar compound, a dipalmitoylated derivative of FUDR, have shed light on a potential mechanism of selective drug delivery when incorporated into liposomes. nih.govrug.nl Research has shown that immunoliposomes carrying this lipophilic prodrug can bind to the surface of colon carcinoma cells. nih.govrug.nl Subsequently, the prodrug is selectively transferred from the liposomal bilayer to the cancer cell membrane and is then internalized, likely through endocytic pathways. nih.govrug.nl Once inside the cell, the prodrug is hydrolyzed in a lysosomal compartment, releasing the active drug, FUDR. nih.govrug.nl This targeted delivery and intracellular activation mechanism could significantly contribute to the tumor selectivity of this compound, especially if formulated within a lipid-based delivery system.

The enzymatic profile of tumor tissues may also play a role in the selective activation of this prodrug. It is hypothesized that esterases, which are often upregulated in tumor cells, could cleave the palmitoyl group from this compound, thereby releasing the active FUDR preferentially at the tumor site. This enzymatic conversion would ensure that the cytotoxic effects are concentrated within the tumor microenvironment.

Preclinical Pharmacokinetics, Biodistribution, and Metabolism

Absorption and Initial Distribution Characteristics (Preclinical)

As a lipophilic prodrug, 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine is synthesized to improve the pharmacokinetic profile of its parent drug, FUDR. Preclinical studies on similar fluoropyrimidine compounds demonstrate that the parent nucleoside, FUDR, is cleared from circulation very rapidly, often within minutes of administration in rat models. nih.gov This rapid elimination necessitates the development of prodrugs like the 5'-O-palmitoylated version to achieve sustained therapeutic concentrations. The addition of the palmitoyl (B13399708) moiety increases the molecule's lipophilicity, which is intended to prolong its retention in the body and facilitate its association with lipid-based delivery systems such as liposomes. While specific absorption data for the 5'-O-palmitoyl derivative are not extensively detailed in published literature, the rationale behind its design is to delay clearance and alter its initial distribution pattern compared to the highly water-soluble parent compound.

Systemic and Intratumoral Bioactivation Pathways

The cytotoxic activity of this compound is dependent on its conversion to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). This bioactivation process occurs in two main stages. First, the palmitoyl group at the 5'-position must be cleaved to release the parent nucleoside, FUDR. This initial step is presumed to be mediated by ubiquitous enzymes in the body.

Following its release, FUDR undergoes intracellular phosphorylation to FdUMP. This conversion is a critical step, as FdUMP is a potent inhibitor of thymidylate synthase, an enzyme essential for DNA synthesis and repair. By blocking this enzyme, FdUMP depletes the cellular pool of deoxythymidine triphosphate (dTTP), leading to disruption of DNA replication and, ultimately, cell death. Studies on L1210 leukemia cells have confirmed that the cytotoxic effect of FUDR is directly attributable to its conversion to FdUMP and the subsequent inhibition of the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP). nih.gov

Preclinical Metabolic Fate and Enzymatic Breakdown

The metabolic journey of this compound from an inactive prodrug to its active form and subsequent catabolism involves several enzymatic processes.

The conversion of this compound to its active parent compound, FUDR, is accomplished through the enzymatic cleavage of the ester bond linking the palmitoyl group to the nucleoside. This hydrolysis is carried out by deacylases and esterases, such as carboxylesterases, which are widely distributed throughout the body in various tissues and in plasma. These enzymes are responsible for the metabolism of many ester-containing prodrugs, releasing the active pharmacological agent at the target site or systemically. The rate of this deacylation can significantly influence the pharmacokinetic profile and therapeutic efficacy of the prodrug.

Once deacylation occurs, the liberated FUDR is available for intracellular metabolism. The primary pathway for its cytotoxic action involves phosphorylation to FdUMP. nih.gov However, FUDR can also be catabolized. The pyrimidine (B1678525) ring of FUDR can be cleaved, leading to the formation of α-fluoro-β-alanine (FBAL). This catabolite is considered an inactive end-product of fluoropyrimidine metabolism. Studies in cancer patients have shown that after administration of 5-fluorouracil (B62378) (a related compound), FBAL is a major metabolite found in both plasma and urine. nih.gov

Incorporating lipophilic prodrugs like this compound into liposomes is a strategy to further modify their pharmacokinetic properties. Studies on a closely related compound, the dipalmitoyl derivative of FUDR, have shown that liposomal encapsulation significantly delays the clearance of the radiolabeled drug from circulation in rats. nih.gov In one study, more than 40% of the injected dose of a liposomal formulation of FUDR-dipalmitate was still in circulation after 6 hours, whereas free FUDR is cleared within minutes. nih.gov This prolonged circulation time is attributed to the protection of the prodrug within the liposomal carrier, which slows its exposure to metabolizing enzymes like esterases. This formulation strategy can lead to altered tissue distribution, potentially increasing drug accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and provides a sustained release of the active compound. nih.govnih.gov

Table 1: Impact of Liposomal Formulation on Drug Clearance in Rats Data based on studies of the related compound, FUDR-dipalmitate.

| Formulation | Clearance Characteristics | Reference |

|---|---|---|

| Free FUDR | Cleared from circulation within minutes. | nih.gov |

| Liposomal FUDR-dipalmitate (in SUVs) | >40% of injected dose remaining in circulation after 6 hours. | nih.gov |

Excretion Pathways of Metabolites (Preclinical)

The metabolites of this compound are eliminated from the body through both renal and biliary routes. Preclinical studies in rats using radiolabeled FUDR have identified the primary catabolite, α-fluoro-β-alanine (FBAL), as the main excretory product. nih.gov A significant portion of the administered dose is excreted in the urine, predominantly as FBAL. nih.gov

Table 2: Major Excretory Metabolites and Pathways (Preclinical)

| Metabolite | Excretion Pathway | Form | Reference |

|---|---|---|---|

| α-fluoro-β-alanine (FBAL) | Renal (Urine) | Unconjugated | nih.gov |

| FBAL-Bile Acid Conjugates | Biliary (Bile) | Conjugated with cholic, muricholic, and chenodeoxycholic acids | nih.govelsevierpure.com |

Advanced Drug Delivery Strategies and Formulation Concepts for Lipophilic Nucleoside Prodrugs

Liposomal Formulations for 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective carriers for lipophilic molecules. Their structure allows for the stable incorporation of fat-soluble compounds like this compound within the lipid membrane, facilitating its transport and delivery.

The preparation of liposomes containing this compound can be achieved through various established methods. One common technique involves the reaction of 5-fluoro-2'-deoxyuridine (B1346552) with palmitic acid chloride in dimethylacetamide to synthesize the prodrug. nih.gov This lipophilic derivative is then incorporated into liposomes, which can be prepared using methods such as reverse-phase evaporation (REV) or thin-film hydration. nih.govsemanticscholar.org

These processes result in the formation of homogeneous bilayer vesicles. nih.gov Characterization of these liposomes is essential to ensure they meet the required specifications for a drug delivery system. Key parameters include particle size and the efficiency of drug encapsulation. Research has shown that it is possible to obtain vesicles with a uniform diameter of approximately 75 nm. nih.gov Furthermore, the incorporation of the prodrug into the liposomal structure has been reported to be nearly quantitative, with encapsulation efficiencies reaching as high as 94.35%. nih.govsemanticscholar.org

Table 1: Physicochemical Properties of this compound Liposomes

| Parameter | Finding | Source(s) |

|---|---|---|

| Vesicle Type | Homogeneous bilayer vesicles | nih.gov |

| Particle Size | 75 nm diameter | nih.gov |

| Encapsulation Efficiency | Up to 94.35% | semanticscholar.org |

The stability of the prodrug within the liposome (B1194612) is a critical factor for its viability as a drug delivery vehicle. Studies have evaluated the stability of liposomal formulations of similar lipophilic fluorouridine prodrugs under different storage conditions. semanticscholar.org For instance, liposomes containing 5'-palmitoyl-5-fluorouridine have been shown to remain stable when stored at 4°C for one month, as determined by monitoring the entrapment efficiency over time. semanticscholar.org

The composition of the liposome itself plays a significant role in the stability of the incorporated prodrug. nih.gov The use of "solid-type" liposomes, such as those composed of distearoylphosphatidylcholine (DSPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG), renders the prodrug less susceptible to enzymatic breakdown compared to "fluid-type" liposomes made from egg phosphatidylcholine (egg PC) and phosphatidylserine (B164497) (PS). nih.gov This suggests that liposomes with more rigid bilayers can better protect the prodrug from degradation, thereby enhancing its stability.

The lipid composition of the liposome not only affects stability but also strongly influences the release rate of the active drug and its subsequent distribution. nih.govnih.gov The rate at which water-soluble degradation products are released from cells has been found to be highly dependent on the lipids used in the liposome formulation. nih.gov

In one study comparing different formulations, the release of radioactivity from egg-phosphatidylcholine/phosphatidylserine/cholesterol liposomes was nine times higher after four hours of incubation compared to more rigid liposomes made of distearoylphosphatidylcholine/dipalmitoylphosphatidylglycerol/cholesterol. nih.govnih.gov This demonstrates that by altering the lipid components, the rate of prodrug conversion and release can be controlled, allowing for the creation of slow-release intracellular drug depots. nih.govnih.gov

Table 2: Effect of Liposome Composition on Prodrug Release

| Liposome Composition Type | Lipid Components | Relative Release Rate | Source(s) |

|---|---|---|---|

| Fluid-Type | Egg Phosphatidylcholine / Phosphatidylserine / Cholesterol | High (9-fold higher than solid-type) | nih.gov, nih.gov |

| Solid-Type | Distearoylphosphatidylcholine / Dipalmitoylphosphatidylglycerol / Cholesterol | Low | nih.gov, nih.gov |

Targeted Drug Delivery Approaches

To improve efficacy and reduce potential off-target effects, liposomes can be engineered for targeted delivery to specific cells or organs.

Immunoliposomes are created by attaching monoclonal antibodies (mAbs) to the surface of liposomes. These antibodies are chosen to recognize and bind to specific antigens present on the surface of tumor cells, thereby directing the liposomal drug carrier to the tumor site. This approach has been investigated for lipophilic derivatives of 5-fluoro-2'-deoxyuridine. unife.itresearchgate.net

For example, immunoliposomes containing a dipalmitoyl derivative of 5-fluoro-2'-deoxyuridine demonstrated a 13-fold stronger inhibition of colon adenocarcinoma cell growth compared to identical liposomes without the targeting antibody. researchgate.net This enhanced effect is due to the specific interaction between the immunoliposome and the target cells, which leads to a more efficient intracellular delivery of the prodrug. researchgate.net The association of these tumor cell-specific immunoliposomes with cancer cells can be up to tenfold higher than that of non-targeted liposomes. researchgate.net

Liver: The natural tendency of liposomes to be taken up by cells of the reticuloendothelial system, particularly Kupffer cells (macrophages) in the liver, can be exploited for targeted liver delivery. nih.govnih.gov Studies have shown that liposomes containing diacylated 5-fluoro-2'-deoxyuridine derivatives are taken up by rat liver macrophages. nih.gov This results in the formation of an intracellular prodrug depot within these cells, from which the active anti-tumor compounds are released at a controllable rate, demonstrating a clear strategy for liver-specific targeting. nih.govnih.gov

Lung: For lung-specific delivery, immunoliposomes have been designed to target antigens on the lung's endothelial cells. unife.it In a mouse model of lung metastasis, liposomes were conjugated to a monoclonal antibody (mAb 34A) that binds to thrombomodulin, a protein found on the lung endothelium. unife.it Biodistribution studies showed an efficient and immunospecific accumulation of the lipophilic prodrug in the lung, confirming that the drug was delivered to the target organ within the intact immunoliposomes. unife.it This strategy indicates the potential for targeted therapy of metastatic tumors in the lung. unife.it

Brain: Delivering drugs across the blood-brain barrier (BBB) is a significant challenge. One promising strategy involves the chemical modification of a drug into a more lipophilic prodrug, which can then be incorporated into a lipid-based nanocarrier, such as a liposome or solid lipid nanoparticle (SLN). nih.gov While specific studies on the brain delivery of this compound are limited, research on analogous compounds provides proof of concept. For instance, a similar lipophilic prodrug, 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, when incorporated into SLNs, showed a brain concentration that was over 10 times higher than that of the parent drug, indicating that lipid nanocarriers can significantly improve penetration through the BBB. nih.gov This suggests that formulating this compound into a suitable lipid carrier is a viable strategy for targeting the brain. nih.gov

Other Lipid-Based and Nanoparticle Delivery Systems (e.g., Solid Lipid Nanoparticles, Pharmacosomes)

Lipophilic nucleoside prodrugs, such as this compound, present unique opportunities for formulation within advanced lipid-based and nanoparticle delivery systems. These carriers can enhance solubility, stability, and control the release of the encapsulated drug. Among these, Solid Lipid Nanoparticles (SLNs) and pharmacosomes are notable for their potential to improve the therapeutic index of such prodrugs.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers that have emerged as an alternative to traditional emulsions and liposomes. nih.gov They are composed of a solid lipid core, which is solid at both room and body temperature, dispersed in an aqueous phase. nih.gov The lipophilic nature of this compound makes it a suitable candidate for incorporation into the lipid matrix of SLNs. The encapsulation of lipophilic drugs like this prodrug into SLNs can be achieved through various methods, including hot melt encapsulation and solvent emulsification-diffusion techniques. nih.govscience.gov The hot melt method involves dissolving the drug in the molten lipid, followed by homogenization in a hot aqueous surfactant solution to form a nanoemulsion, which upon cooling, allows the lipid to recrystallize, entrapping the drug. science.gov The solvent emulsification-diffusion technique, on the other hand, avoids heat by dissolving the lipid and drug in a water-immiscible organic solvent, which is then emulsified in an aqueous phase and subsequently removed by evaporation. nih.gov

The characteristics of SLNs, such as particle size and drug loading, are influenced by formulation variables like the type and concentration of lipid and surfactants. science.gov For instance, SLNs designed for the delivery of lipophilic Pt(IV) prodrugs have demonstrated that encapsulation efficiency is dependent on the lipophilicity of the drug. nih.gov These nanoparticles typically exhibit sizes under 100 nm, which is advantageous for various administration routes. nih.gov

Table 1: Characteristics and Preparation Methods of Solid Lipid Nanoparticles (SLNs)

| Characteristic | Description | Preparation Method | Key Process |

|---|---|---|---|

| Composition | Solid lipid matrix (e.g., Precirol® ATO 5, cetyl palmitate), surfactant (e.g., Poloxamer 188, Tween 80), and aqueous phase. science.gov | Hot Melt Encapsulation | Drug dissolved in molten lipid, followed by high-shear homogenization in a hot aqueous surfactant solution and subsequent cooling. science.gov |

| Particle Size | Typically in the nanometer range (e.g., 76-327 nm). science.gov | Solvent Emulsification-Diffusion | Lipid and drug dissolved in an organic solvent, emulsified in an aqueous phase, and solvent evaporated. nih.gov |

| Entrapment Efficiency | The percentage of the initial drug that is successfully encapsulated within the nanoparticles (e.g., 63-76%). science.gov | High Shear Homogenization & Ultrasonication | A combination of mechanical shearing and high-frequency sound waves to reduce particle size and ensure uniform dispersion. |

| Zeta Potential | A measure of the surface charge of the nanoparticles, indicating colloidal stability (e.g., -11 to -28 mV). science.gov |

Pharmacosomes represent another innovative vesicular drug delivery system where the drug is covalently bound to a lipid, forming an amphiphilic complex. nih.govasianjpr.compharmainfo.in This structure allows for high drug loading and entrapment efficiency, as the drug itself is an integral part of the vesicle structure. asianjpr.comslideshare.net For a lipophilic prodrug like this compound, the palmitoyl (B13399708) chain could potentially interact with or be part of the lipidic environment of a pharmacosome. These systems can exist as vesicular, micellar, or hexagonal aggregates depending on the chemical structure of the drug-lipid complex. pharmainfo.in

The amphiphilic nature of pharmacosomes facilitates their interaction with cell membranes, potentially enhancing drug uptake. nih.gov They are suitable for delivering both hydrophilic and lipophilic drugs and can be formulated to control the release of the active agent. asianjpr.compharmainfo.in The stability of pharmacosomes is influenced by the physicochemical properties of the drug-lipid conjugate. lupinepublishers.com

Table 2: Features of Pharmacosomes as a Drug Delivery System

| Feature | Description |

|---|---|

| Structure | Amphiphilic drug-lipid complexes that can form vesicular, micellar, or hexagonal aggregates. pharmainfo.in |

| Drug Loading | High and predetermined, as the drug is covalently linked to the lipid carrier. asianjpr.comslideshare.net |

| Entrapment Efficiency | Inherently high due to the covalent drug-lipid linkage, eliminating the need to remove unentrapped drug. asianjpr.com |

| Bioavailability Enhancement | Can improve the bioavailability of poorly soluble drugs. nih.govasianjpr.com |

| Versatility | Capable of incorporating both hydrophilic and lipophilic drugs. asianjpr.compharmainfo.in |

Sustained Release and Depot Formation Mechanisms

The lipophilic character of this compound is a key attribute that can be leveraged for sustained release and the formation of in-situ drug depots. These strategies aim to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency and improving patient compliance.

Sustained Release from Lipid Nanoparticles: When formulated in lipid-based nanoparticles like SLNs, the release of the encapsulated lipophilic prodrug is governed by several factors. The solid nature of the lipid matrix at physiological temperatures slows down the diffusion of the drug. The release mechanism can be a combination of diffusion from the lipid core, lipid matrix erosion, or both. For lipophilic prodrugs, the partitioning of the drug from the lipid matrix into the surrounding aqueous environment is a critical rate-limiting step. The length of the fatty acid chain in the prodrug, in this case, the palmitoyl group, significantly influences its lipophilicity and, consequently, its release rate from the lipid carrier. Longer alkyl chains generally lead to a more sustained release profile. nih.gov

Depot Formation: Long-acting injectable (LAI) formulations are designed to form a drug reservoir or "depot" at the site of injection, typically intramuscularly or subcutaneously. mdpi.comgoogle.com For lipophilic compounds like this compound, this can be achieved by formulating it as an oily solution or a suspension of drug nanocrystals. researchgate.net

Oil-Based Depots: Dissolving the lipophilic prodrug in a biocompatible oil (e.g., sesame oil) creates a simple and effective depot system. researchgate.netnih.gov Upon injection, the oil forms a localized deposit from which the drug slowly partitions into the surrounding tissue fluid. nih.gov The high lipophilicity of the prodrug ensures a slow release from the oily vehicle. nih.gov

Nanosuspensions: Formulating the prodrug as a nanosuspension involves creating crystalline nanoparticles of the drug stabilized by surfactants. researchgate.net When injected, these solid drug particles dissolve slowly at the injection site, providing a sustained release. nih.gov The dissolution rate is influenced by the particle size and the aqueous solubility of the prodrug. nih.gov The conjugation with a lipophilic promoiety like a fatty acid can facilitate the formation of such nanocrystals. nih.gov

In Situ Gelling Systems: Another advanced approach is the use of injectable liquid formulations that transform into a solid or gel-like depot upon contact with physiological fluids in the body. google.com These systems can be composed of polymers or lipids that undergo a phase transition triggered by changes in temperature, pH, or solvent composition. google.com A lipophilic prodrug can be incorporated into such a system, and its release would be controlled by diffusion through the gel matrix and the degradation of the matrix itself. arvojournals.orggoogle.comfda.gov

The mechanism of action for these depot formulations involves the slow release of the prodrug from the injection site, followed by its distribution and subsequent enzymatic cleavage to release the active parent drug, 5-fluoro-2'-deoxyuridine. The sustained therapeutic effect is a direct consequence of the slow dissolution and absorption from the depot. mdpi.com

Table 3: Mechanisms of Sustained Release and Depot Formation for Lipophilic Prodrugs

| Formulation Type | Mechanism of Sustained Release | Key Factors Influencing Release |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Slow diffusion of the drug through the solid lipid matrix and/or erosion of the lipid matrix. | Drug lipophilicity, lipid type, particle size, and drug-to-lipid ratio. |

| Oil-Based Depot | Slow partitioning of the dissolved drug from the oil phase into the surrounding aqueous biological fluid. nih.gov | Drug solubility in the oil, partition coefficient, and viscosity of the oil. |

| Nanosuspension Depot | Slow dissolution of the solid drug nanocrystals at the injection site. nih.gov | Particle size, surface area, and aqueous solubility of the prodrug. nih.gov |

| In Situ Gelling System | Diffusion of the drug through the formed gel matrix and/or degradation of the gel matrix. google.com | Polymer/lipid concentration, gel viscosity, and drug-matrix interactions. |

Mechanisms of Resistance to Fluoropyrimidine Nucleoside Analogs and Strategies to Overcome Them

Intrinsic and Acquired Cellular Resistance Mechanisms

The development of resistance to fluoropyrimidines can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to the treatment. This resistance is a multifactorial phenomenon, arising from a complex interplay of genetic and epigenetic alterations within the cancer cell. These changes can affect various stages of the drug's mechanism of action, from its activation to its interaction with the target enzyme and its eventual catabolism or removal from the cell.

Altered Thymidylate Synthase Expression or Activity

Thymidylate synthase (TS) is the primary target of the active metabolite of fluoropyrimidines, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govnih.gov Resistance can emerge through several alterations related to TS:

Overexpression of TS: An increased level of TS protein is a well-established mechanism of resistance. johnshopkins.edu Higher concentrations of the enzyme require a correspondingly higher intracellular concentration of FdUMP to achieve a therapeutic effect. This overexpression can be a result of gene amplification or transcriptional upregulation.

Mutations in the TS Gene: Alterations in the gene encoding TS can lead to a protein with reduced affinity for FdUMP. nih.gov This diminished binding affinity means that even if FdUMP is present in the cell, it cannot effectively inhibit the enzyme.

Altered Regulation of TS Expression: The expression of TS can be influenced by various cellular signaling pathways. For instance, the tumor suppressor protein p53 has been shown to downregulate TS expression. johnshopkins.edu Mutations in the TP53 gene, which are common in cancer, can therefore lead to increased TS levels and subsequent resistance.

For a prodrug like 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine, which ultimately delivers FdUrd to be converted to FdUMP, these TS-related resistance mechanisms remain a significant challenge. The efficacy of the prodrug is still dependent on the effective inhibition of TS by its active metabolite.

Impaired Activation of Prodrug (e.g., Thymidine (B127349) Kinase Deficiency)

The conversion of fluoropyrimidine nucleoside analogs to their active, phosphorylated forms is a critical step for their cytotoxic activity. Enzymes involved in this activation process can be compromised in resistant cells.

Thymidine Kinase (TK) Deficiency: 5-fluoro-2'-deoxyuridine (FdUrd) is phosphorylated to FdUMP by thymidine kinase (TK). capes.gov.br A deficiency or reduced activity of TK can severely impair the activation of FdUrd, leading to resistance. nih.gov This is a particularly relevant mechanism for FdUrd and its prodrugs.

The use of a lipophilic prodrug such as this compound is designed in part to enhance intracellular delivery of FdUrd. nih.gov However, once inside the cell, it is still reliant on intracellular enzymes to cleave the palmitoyl (B13399708) group and subsequent phosphorylation by TK to become active. Therefore, TK deficiency would still pose a significant resistance barrier.

| Enzyme | Function in Fluoropyrimidine Activation | Impact of Deficiency/Reduced Activity | Reference |

| Thymidine Kinase (TK) | Phosphorylates 5-fluoro-2'-deoxyuridine (FdUrd) to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Impaired activation of FdUrd, leading to drug resistance. | capes.gov.brnih.gov |

| Orotate Phosphoribosyltransferase (OPRT) | Converts 5-fluorouracil (B62378) (5-FU) to 5-fluorouridine (B13573) monophosphate (FUMP) | Reduced conversion of 5-FU to its active metabolites. | mdpi.com |

| Uridine (B1682114) Kinase (UK) | Phosphorylates 5-fluorouridine (FUrd) to 5-fluorouridine monophosphate (FUMP) | Decreased activation of 5-FU via the uridine kinase pathway. |

Enhanced Catabolism of Active Metabolites

The intracellular concentration of active fluoropyrimidine metabolites is a balance between their rate of formation and their rate of degradation. Increased catabolism can significantly reduce the efficacy of these drugs.

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the initial and rate-limiting step in the catabolism of 5-FU. nih.gov High levels of DPD in tumor cells can lead to rapid degradation of 5-FU, preventing its conversion to active metabolites. While this compound is a prodrug of FdUrd and not directly a substrate for DPD, its intracellularly released FdUrd can be phosphorolytically cleaved to 5-FU by thymidine phosphorylase, which would then be subject to DPD-mediated catabolism. nih.gov

Thymidine Phosphorylase (TP): While TP can be involved in the activation of some prodrugs like capecitabine (B1668275) to 5-FU, it can also act as a catabolic enzyme by converting FdUrd to 5-FU, which is then a substrate for DPD. nih.gov

The lipophilic nature of this compound may alter its initial metabolic fate, potentially shielding the FdUrd moiety from immediate catabolism. nih.gov However, once the palmitoyl group is cleaved, the resulting FdUrd is susceptible to the same catabolic pathways as the parent drug.

Increased Efflux Mechanisms

Cancer cells can develop resistance by actively pumping drugs out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels. This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters.

ABC Transporters: Several members of the ABC transporter family, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), have been implicated in the efflux of various chemotherapeutic agents. nih.gov While fluoropyrimidines themselves are not typical substrates for these pumps, their lipophilic prodrugs could be. The increased lipophilicity of this compound, designed to enhance membrane permeability, might inadvertently make it a substrate for these efflux pumps. researchgate.net However, some studies suggest that certain lipophilic modifications can also help in evading efflux. researchgate.net

| Efflux Pump | Alternative Names | Implicated in Resistance to | Potential Interaction with Lipophilic Prodrugs | Reference |

| P-glycoprotein | P-gp, MDR1, ABCB1 | Various lipophilic drugs | May recognize and efflux lipophilic prodrugs. | nih.govresearchgate.net |

| Multidrug Resistance-Associated Protein 1 | MRP1, ABCC1 | Broad range of chemotherapeutics | Potential for interaction with lipophilic derivatives. | nih.gov |

| Breast Cancer Resistance Protein | BCRP, ABCG2 | Various anticancer agents | May contribute to the efflux of lipophilic compounds. | nih.gov |

Biochemical Modulation to Circumvent Resistance

To counteract these resistance mechanisms, various biochemical modulation strategies have been developed. These approaches aim to enhance the efficacy of fluoropyrimidines by co-administering other agents that can favorably alter their metabolism or mechanism of action.

Targeting Complementary Metabolic Pathways

A promising strategy to overcome resistance is to target metabolic pathways that are complementary to the one inhibited by the primary drug. This can create a synthetic lethal environment for the cancer cell.

For a prodrug like this compound, which relies on the de novo pyrimidine (B1678525) synthesis pathway for its ultimate effect, targeting the salvage pathway for pyrimidine synthesis could be a rational approach. For instance, in cells with high levels of thymidine salvage, co-administration of an inhibitor of thymidine kinase could potentially enhance the efficacy of the fluoropyrimidine.

Furthermore, given that the palmitoyl moiety is a fatty acid, its metabolism could intersect with cellular lipid metabolism pathways. Cancer cells often exhibit altered lipid metabolism, with increased reliance on fatty acid synthesis and oxidation. mdpi.com While not a primary strategy, modulating these pathways could potentially influence the intracellular processing and efficacy of this compound. For example, enzymes involved in the cleavage of the palmitoyl ester, such as esterases or lipases, could be targeted to control the release of the active FdUrd. The catabolism of the released palmitic acid itself involves beta-oxidation, a key process in cellular energy metabolism. youtube.com

Combination with Cytidine (B196190) Deaminase Inhibitors

Resistance to fluoropyrimidine nucleoside analogs is a significant challenge in cancer chemotherapy. One of the key mechanisms of resistance involves the enzymatic modification of these drugs into inactive forms. A pivotal enzyme in this process is cytidine deaminase (CDA), which can deaminate certain nucleoside analogs, rendering them ineffective. To counteract this resistance mechanism, a therapeutic strategy involves the co-administration of fluoropyrimidine nucleosides with inhibitors of cytidine deaminase.

Cytidine deaminase is an enzyme that plays a role in the pyrimidine salvage pathway by catalyzing the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.gov However, it can also recognize and deaminate analogous therapeutic compounds, such as the antineoplastic agent 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd). The deamination of FdCyd by CDA converts it into 5-fluoro-2'-deoxyuridine (FUDR), which can then be further metabolized. While FUDR is an active anticancer agent, its formation through this pathway can be a rate-limiting step, and high levels of CDA in tumors can lead to rapid catabolism and reduced efficacy of FdCyd. nih.gov

The combination of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), with a CDA-susceptible fluoropyrimidine nucleoside analog is a rational approach to enhance the antitumor activity and overcome resistance. THU is a potent inhibitor of CDA and, when co-administered with a drug like FdCyd, it prevents the deamination of FdCyd in the liver and plasma. nih.govnih.govnih.gov This inhibition leads to a higher systemic exposure and increased intracellular concentrations of the active drug in tumor cells. nih.gov

Research Findings on the Combination of Fluoropyrimidine Nucleosides and Cytidine Deaminase Inhibitors

Preclinical studies have demonstrated the potential of combining CDA inhibitors with fluoropyrimidine nucleosides. In one study, the metabolism of 5-fluoro-2'-deoxycytidine (FdCyd) was investigated in cell lines with varying enzyme deficiencies. The results showed that FdCyd is metabolized to the potent thymidylate synthetase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), through two distinct pathways. One of these pathways is initiated by cytidine deaminase. By inhibiting this enzyme with tetrahydrouridine, the metabolism of FdCyd could be directed through the alternative pathway, which involves sequential reactions catalyzed by deoxycytidine kinase and deoxycytidylate deaminase. nih.gov This redirection of the metabolic pathway can enhance the cytotoxic effects of FdCyd, particularly in tumors with high levels of CDA. nih.gov

Another preclinical study investigated the combination of FdCyd and THU in pediatric brain tumors. While the combination showed significant in vitro activity at nanomolar concentrations, it failed to produce a significant therapeutic response in in-vivo models despite achieving adequate concentrations in the brain tumors. nih.govnih.gov This highlights the complexity of translating in-vitro efficacy to in-vivo outcomes.

The table below summarizes the key enzymes and their roles in the metabolism of FdCyd and the effect of CDA inhibition.

| Enzyme | Role in FdCyd Metabolism | Effect of Tetrahydrouridine (THU) Inhibition |

| Cytidine Deaminase (CDA) | Deaminates FdCyd to 5-fluoro-2'-deoxyuridine (FUDR). | Prevents deamination of FdCyd, increasing its bioavailability. |

| Deoxycytidine Kinase | Phosphorylates FdCyd to FdCMP. | Activity becomes more critical for FdCyd activation when CDA is inhibited. |

| Deoxycytidylate Deaminase | Deaminates FdCMP to FdUMP. | A key step in the metabolic pathway when CDA is inhibited. |

| Thymidine Kinase | Phosphorylates FUDR to FdUMP. | Its role in FdCyd's overall effect is reduced when CDA is inhibited. |

It is important to note that the strategy of combining with a cytidine deaminase inhibitor is primarily relevant for fluoropyrimidine nucleoside analogs that are substrates for CDA, such as those with a cytidine or deoxycytidine structure.

The compound This compound is a lipophilic prodrug of 5-fluoro-2'-deoxyuridine (FUDR). nih.gov As a derivative of deoxyuridine, not deoxycytidine, it is not a substrate for cytidine deaminase. The activation of this compound to the active FUDR is expected to occur through the enzymatic hydrolysis of the palmitoyl ester bond by esterases, rather than by deamination. nih.gov Therefore, the mechanism of resistance involving cytidine deaminase and the strategy of overcoming it with CDA inhibitors are not directly applicable to this compound.

Research on lipophilic prodrugs like 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine has shown that their hydrolysis is mediated by plasma esterases, and the rate of this hydrolysis can vary between species. nih.gov This underscores that the activation pathway for such acylated nucleoside analogs is distinct from the pathways involving deamination.

Combination Therapeutic Approaches in Preclinical Research

Rational Design of Combination Regimens with Other Antineoplastic Agents

The rationale for combining 5'-O-Palmitoyl-5-fluoro-2'-deoxyuridine with other antineoplastic agents is rooted in the well-established mechanisms of its active metabolite, 5-fluorouracil (B62378) (5-FU). 5-FU is an antimetabolite that disrupts DNA synthesis and repair. nih.gov Its cytotoxic effects can be complemented by drugs that target different cellular pathways, leading to enhanced tumor cell death.

Combination strategies are often designed to:

Target multiple pathways: Combining agents that inhibit different critical cellular processes can prevent cancer cells from compensating for the effects of a single drug.

Overcome drug resistance: Resistance to 5-FU can develop through various mechanisms. nih.govplos.org Combining it with other agents can help to bypass these resistance pathways.

Enhance cytotoxicity in a synergistic manner: The goal is to achieve a greater therapeutic effect with lower doses of each drug, potentially reducing side effects. nih.govnih.gov

Examples of rational combinations with 5-FU and its derivatives include targeting hormone receptors or other signaling pathways. For instance, the combination of the 5-FU precursor 5-deoxy-5-fluorouridine (5-DFUR) with tamoxifen (B1202) has been explored in breast cancer models. nih.gov Tamoxifen targets the estrogen receptor, a key driver in some breast cancers, while 5-DFUR provides a cytotoxic payload. This dual-front attack aims to inhibit both proliferation signals and essential cellular synthesis.

Furthermore, combinations with platinum-based drugs like oxaliplatin (B1677828) or targeted therapies are common in clinical practice and preclinical studies for 5-FU. nih.govmdpi.com These combinations aim to induce DNA damage through different mechanisms, leading to a more robust anti-tumor response.

Synergistic Effects Observed in In Vitro and Animal Models

Preclinical studies have demonstrated the synergistic potential of combining 5-FU and its derivatives with other agents in both cell culture (in vitro) and animal models (in vivo).